tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a diazoacetyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the diazoacetyl group and the tert-butyl group. Common reagents used in these reactions include diazo compounds, carboxylating agents, and tert-butylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazoacetyl group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The diazoacetyl group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(2-diazoacetyl)piperidine-1-carboxylate can be compared to other diazo compounds and piperidine derivatives, such as:
- tert-Butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(2-diazoacetyl)morpholine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of the tert-butyl group provides steric protection, while the diazoacetyl group offers reactivity for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2751603-11-7 |
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Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.3 |
Purity |
0 |
Origin of Product |
United States |
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